molecular formula C7H17N B1339270 5-Methylhexan-1-amine CAS No. 4746-31-0

5-Methylhexan-1-amine

Cat. No. B1339270
CAS RN: 4746-31-0
M. Wt: 115.22 g/mol
InChI Key: FBKYCBKRNDJLCX-UHFFFAOYSA-N
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Description

5-Methylhexan-1-amine is a chemical compound with the CAS Number: 4746-31-0 . It has a molecular weight of 115.22 and its IUPAC name is 5-methyl-1-hexanamine .


Molecular Structure Analysis

The molecular formula of 5-Methylhexan-1-amine is CHN . It has an average mass of 115.217 Da and a mono-isotopic mass of 115.136101 Da .


Physical And Chemical Properties Analysis

5-Methylhexan-1-amine has a density of 0.8±0.1 g/cm^3, a boiling point of 145.4±8.0 °C at 760 mmHg, and a vapor pressure of 4.9±0.3 mmHg at 25°C . It also has a molar refractivity of 38.0±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 148.1±3.0 cm^3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Antibiotic Precursors : T. Fleck et al. (2003) described the synthesis of a key intermediate in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, demonstrating the compound's relevance in medicinal chemistry and antibiotic development (Fleck, McWhorter, DeKam, & Pearlman, 2003).
  • Enantioselective Synthesis : M. Burk et al. (2003) developed an enantioselective synthesis method for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, showcasing the importance of 5-methylhexan-1-amine derivatives in creating pharmaceuticals with high enantiomeric excess (Burk et al., 2003).

Chemical Engineering and Catalysis

  • Continuous Production of Chiral Amines : R. D. Franklin et al. (2020) reported the continuous flow synthesis of chiral amines using co-immobilized amine dehydrogenase, demonstrating the compound's role in enhancing the efficiency and sustainability of chemical processes (Franklin, Whitley, Caparco, Bommarius, Champion, & Bommarius, 2020).

Organic Chemistry and Synthesis Techniques

  • Electrochemical Synthesis : M. Feroci et al. (2005) achieved efficient synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2, highlighting an eco-friendly route for compound formation avoiding toxic chemicals (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).
  • Decomposition and Isomerization : I. A. Awan et al. (2010) explored the decomposition and isomerization reactions of 5-methylhex-1-yl radical, providing insights into the stability and reactivity of such radicals which are critical for understanding combustion and atmospheric chemistry processes (Awan, McGivern, Tsang, & Manion, 2010).

Safety And Hazards

5-Methylhexan-1-amine is classified as a dangerous substance. It has hazard statements H226, H302, H311, and H314 . Precautionary measures include avoiding breathing the substance, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKYCBKRNDJLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570720
Record name 5-Methylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexan-1-amine

CAS RN

4746-31-0
Record name 5-Methylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H García-Ortega, C Lhardy, J Gracia-Mora… - Journal of Chemical …, 2022 - ACS Publications
Educational games have consistently proved that they are valuable didactic instruments, which can contribute to teaching and learning in an enjoyable background. In organic chemistry …
Number of citations: 5 pubs.acs.org
F Gualtieri, E Teodori, C Bellucci, E Pesce… - Journal of Medicinal …, 1985 - ACS Publications
… .ZV-Methyl-jV-homoveratryl-4,4-diphenyl-5-methylhexan1- amine (10). Following the procedure described for 8 and starting from 33, compound 10 was obtained as a very dense oil …
Number of citations: 6 pubs.acs.org

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